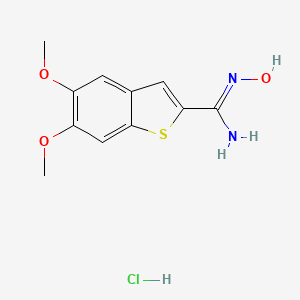

Org 30029

Descripción general

Descripción

ORG-30029 es un fármaco de molécula pequeña que actúa como un inhibidor de la fosfodiesterasa 3, un inhibidor de la fosfodiesterasa 4 y un estimulante de los canales de calcio. Inicialmente fue desarrollado por Akzo Nobel NV y se ha estudiado por sus posibles aplicaciones terapéuticas en enfermedades cardiovasculares, particularmente la insuficiencia cardíaca .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

ORG-30029 ejerce sus efectos inhibiendo la fosfodiesterasa 3 y la fosfodiesterasa 4, lo que lleva a niveles aumentados de monofosfato de adenosina cíclico (AMPc) en los tejidos cardíacos. Esto da como resultado una sensibilidad al calcio mejorada y una contractilidad miocárdica mejorada . El compuesto también actúa como un estimulante de los canales de calcio, lo que contribuye aún más a sus efectos inotrópicos positivos . Los objetivos moleculares de ORG-30029 incluyen isoenzimas de fosfodiesterasa y canales de calcio, que juegan papeles cruciales en la regulación de la función cardíaca y las respuestas inflamatorias .

Análisis Bioquímico

Biochemical Properties

N’-Hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex and inhibit enzymatic activity .

Cellular Effects

The effects of N’-Hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular redox balance .

Molecular Mechanism

At the molecular level, N’-Hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride exerts its effects through specific binding interactions with biomolecules. It can inhibit enzyme activity by binding to the active sites of target enzymes, such as cytochrome P450, and preventing substrate access. This inhibition can lead to changes in metabolic pathways and gene expression. Furthermore, the compound can activate or inhibit transcription factors, thereby influencing the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N’-Hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions but may degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of N’-Hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At excessively high doses, the compound can induce toxic or adverse effects, such as hepatotoxicity and nephrotoxicity .

Metabolic Pathways

N’-Hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These interactions can influence metabolic flux and alter the levels of specific metabolites. The compound’s metabolism may result in the formation of reactive intermediates, which can further interact with cellular components and affect metabolic processes .

Transport and Distribution

Within cells and tissues, N’-Hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its solubility, molecular size, and affinity for transport proteins .

Subcellular Localization

The subcellular localization of N’-Hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes .

Métodos De Preparación

La síntesis de ORG-30029 involucra la preparación de isoenzimas de fosfodiesterasa de nucleótidos cíclicos. Se sabe que el compuesto es insoluble en la mayoría de los solventes orgánicos, excepto en metanol, donde tiene una solubilidad de 50 mg/ml. El compuesto tiene un punto de fusión superior a 200 °C (descomposición) y un pK de 3.79 en una mezcla de agua:metanol (1:2 vol/vol) . Los métodos de producción industrial para ORG-30029 no están ampliamente documentados, pero implican el uso de condiciones de reacción específicas para garantizar la estabilidad y la eficacia del compuesto.

Análisis De Reacciones Químicas

ORG-30029 experimenta diversas reacciones químicas, incluida la inhibición de isoenzimas de fosfodiesterasa y la sensibilización al calcio. Se ha demostrado que aumenta la contractilidad de forma dependiente de la dosis cuando se prueba en corazones de rata perfundidos por Langendorff . El compuesto es eficaz para inhibir la liberación de histamina de los basófilos humanos, lo que indica su papel en la modulación de las respuestas inflamatorias . Los reactivos comunes utilizados en estas reacciones incluyen inhibidores de fosfodiesterasa selectivos y no selectivos, como rolipram y teofilina . Los principales productos formados a partir de estas reacciones incluyen niveles elevados de monofosfato de adenosina cíclico (AMPc) y una sensibilidad al calcio mejorada en los tejidos cardíacos .

Comparación Con Compuestos Similares

ORG-30029 es similar a otros inhibidores de la fosfodiesterasa, como milrinona y rolipram. Es único en su doble inhibición de la fosfodiesterasa 3 y la fosfodiesterasa 4, así como en sus propiedades estimulantes de los canales de calcio . Esta combinación de acciones convierte a ORG-30029 en un potente agente cardiotónico con posibles aplicaciones en el tratamiento de la insuficiencia cardíaca y otras enfermedades cardiovasculares. Los compuestos similares incluyen:

Actividad Biológica

N'-Hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₁₃ClN₂O₃S

- Molecular Weight : 288.75 g/mol

- CAS Number : 101041-95-6

Research indicates that N'-hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride exhibits various pharmacological activities. It is believed to interact with specific enzyme systems and cellular pathways, influencing processes such as:

- Cyclic nucleotide phosphodiesterase inhibition : This compound has been shown to affect human bronchial cyclic nucleotide phosphodiesterase isoenzymes, which are crucial in regulating intracellular levels of cyclic AMP and cyclic GMP .

- Antioxidant activity : The presence of hydroxyl and methoxy groups in its structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells.

Biological Activity Overview

The biological activities of N'-hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride can be summarized as follows:

| Activity | Description |

|---|---|

| Antioxidant | Reduces oxidative stress by scavenging free radicals. |

| Cyclic Nucleotide Modulation | Inhibits phosphodiesterases, leading to increased levels of cyclic nucleotides. |

| Anti-inflammatory | Potential to modulate inflammatory responses through cytokine regulation. |

| Antimicrobial | Exhibits activity against certain bacterial strains and fungi. |

Case Studies and Research Findings

-

Inhibition of Phosphodiesterases

- A study demonstrated that N'-hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride significantly inhibits specific phosphodiesterase isoenzymes in human bronchial tissues. This inhibition leads to increased cyclic AMP levels, which may have therapeutic implications for respiratory diseases .

-

Antioxidant Effects

- Experimental models showed that this compound can reduce lipid peroxidation and increase the activity of endogenous antioxidant enzymes, suggesting a protective role against oxidative damage in cellular systems.

-

Anti-inflammatory Properties

- In vitro studies indicated that treatment with N'-hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride resulted in decreased production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

-

Antimicrobial Activity

- Preliminary screening against various microbial strains revealed that this compound exhibits moderate antibacterial activity against Gram-positive bacteria and antifungal activity against certain yeast species.

Propiedades

Número CAS |

101041-95-6 |

|---|---|

Fórmula molecular |

C11H13ClN2O3S |

Peso molecular |

288.75 g/mol |

Nombre IUPAC |

N'-hydroxy-5,6-dimethoxy-1-benzothiophene-2-carboximidamide;hydrochloride |

InChI |

InChI=1S/C11H12N2O3S.ClH/c1-15-7-3-6-4-10(11(12)13-14)17-9(6)5-8(7)16-2;/h3-5,14H,1-2H3,(H2,12,13);1H |

Clave InChI |

DVWBMWJOYIFITF-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C2C(=C1)C=C(S2)C(=NO)N)OC.Cl |

SMILES isomérico |

COC1=C(C=C2C(=C1)C=C(S2)/C(=N\O)/N)OC.Cl |

SMILES canónico |

COC1=C(C=C2C(=C1)C=C(S2)C(=NO)N)OC.Cl |

Key on ui other cas no. |

101041-95-6 |

Sinónimos |

ORG 30029 ORG-30029 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.